Methyl L-threoninate hydrochloride
Overview
Description
Methyl L-threoninate hydrochloride, also known as L-Threonine methyl ester hydrochloride, is a compound with the molecular formula C5H12ClNO3 . It is used as a feed and food additive .
Molecular Structure Analysis
The molecular weight of Methyl L-threoninate hydrochloride is 169.61 g/mol . The IUPAC name is methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis
Methyl L-threoninate hydrochloride is a white powder . It is soluble in water . The compound is hygroscopic and moisture sensitive . It has a specific optical rotation of -9.5° to -10.5° (20 °C, 589 nm) (c=1, Methanol, 20 °C) .Scientific Research Applications
Asymmetric Catalysis in Organic Synthesis
- Methyl L-threoninate derivatives are used in asymmetric catalysis. An example includes the synthesis of O-(p-Biphenoyl)-N-tosyl-(L)-allo-threonine methyl ester, which is effective as a Lewis acid catalyst in asymmetric Michael and Diels-Alder reactions (Harada & Inui, 2006).
Threonine Metabolism and Stem Cell Research
- Threonine metabolism is significant in mouse embryonic stem cells (mESCs), as it influences the epigenetic landscape through histone methylation. The metabolism of threonine, such as from methyl L-threoninate, is linked to S-adenosylmethionine (SAM) synthesis, crucial for maintaining pluripotency and influencing stem cell fate (Shyh‐Chang et al., 2013).
Medical Imaging and Diagnostics
- Methyl L-threoninate is used in the production of radiotracers, such as L-[Methyl-(11C)]Methionine for PET diagnostics in brain tumors. Its synthesis involves specific reactions ensuring high radiochemical yield and enantiomeric purity, crucial for accurate imaging (Gomzina & Kuznetsova, 2011).
Microbial Fermentation and Bioprocessing
- In microbial fermentation, methyl L-threoninate plays a role in optimizing processes for the biosynthesis of amino acids, such as L-threonine. Enhancements in fermentation efficiency and metabolite production are achieved through strategic supplementation and metabolic engineering (Su et al., 2018) and (Dong et al., 2011).
Crystallography and Solid-State Chemistry
- Methyl L-threoninate is also involved in crystallography studies. The l-threonine/l-allo-threonine system, for example, provides insights into crystal structures and thermal deformations, important for understanding molecular interactions and material properties (Taratin et al., 2015).
NMR Studies in Protein Chemistry
- Methyl L-threoninate is utilized in NMR studies for the analysis of high molecular weight proteins. This involves its asymmetric synthesis for specific labeling, facilitating detailed molecular characterizations (Ayala et al., 2020).
Enzymatic Hydrolysis and Chiral Chemistry
- The compound is used in studying the enantioselective enzymatic hydrolysis of amino acid esters, an area important in chiral chemistry and pharmaceutical synthesis (Schuchert-Shi & Hauser, 2009).
Metabolic Engineering for Amino Acid Production
- Methyl L-threoninate is relevant in metabolic engineering for amino acid production, as seen in studies involving Corynebacterium glutamicum engineered for enhanced L-threonine production (Lv et al., 2012).
Cellular Biochemistry and Metabolism
- Studies on the role of methyl L-threoninate in cellular biochemistry, such as its impact on the synthesis of S-Adenosyl-L-methionine (SAMe), a key metabolite in various pathways, have been conducted (Bottiglieri, 2002).
Strategies for Enhanced Microbial Production of Amino Acids
- Research on methyl L-threoninate includes strategies for enhancing microbial production of amino acids like L-threonine through metabolic modifications, addressing challenges such as cofactor availability and byproduct reduction (Liu et al., 2018).
Enantioselective Synthesis in Organic Chemistry
- The compound is also used in enantioselective synthesis, such as in the production of β-hydroxy-α-amino acids, which are important in pharmaceutical synthesis (Dückers et al., 2010).
Biodegradable Polymer Synthesis
- Methyl L-threoninate derivatives are used in the synthesis of biodegradable thermoresponsive methacryloylamide polymers. These polymers demonstrate potential in drug delivery applications due to their tailored thermal response and hydrolysis rates (Dijk et al., 2010).
Safety And Hazards
Methyl L-threoninate hydrochloride is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of contact, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. If swallowed, do not induce vomiting . The compound should be stored away from heat and sources of ignition .
properties
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-HJXLNUONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193049 | |
Record name | Methyl L-threoninate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-threoninate hydrochloride | |
CAS RN |
39994-75-7 | |
Record name | L-Threonine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39994-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-threoninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl L-threoninate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-threoninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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